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molecular formula C14H13F2NO3 B5162275 methyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

methyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B5162275
M. Wt: 281.25 g/mol
InChI Key: XBHCUEYPKNTYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592357B2

Procedure details

2,4-Difluorobenzaldehyde (3.28 mL, 30 mmol), 2,2-dimethyl-1,3-dioxane-4,6-dione (4.32 g, 30 mmol), ammonium acetate (2.46 g, 32 mmol), and methyl 3-oxobutanoate (3.23 mL, 30 mmol) were combined in acetic acid (30 mL) under nitrogen. This mixture was heated to 110° C. for 1 h. The reaction mixture was cooled to room temperature and then poured into water (100 mL). The mixture was decanted to leave yellow oil and white solid, which was taken up in MeOH/EtOAc and then concentrated. The residue was triturated with 5% ether/hexanes to afford the title compound (2.72 g, 32%). MS (ES+) m/e 282 [M+H]+.
Quantity
3.28 mL
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step Two
Quantity
2.46 g
Type
reactant
Reaction Step Three
Quantity
3.23 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
MeOH EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Yield
32%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH3:11][C:12]1(C)[O:17]C(=O)CC(=O)O1.C([O-])(=O)C.[NH4+:25].O=[C:27]([CH3:33])[CH2:28][C:29]([O:31][CH3:32])=[O:30]>C(O)(=O)C.CO.CCOC(C)=O.O>[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]1[CH2:11][C:12](=[O:17])[NH:25][C:27]([CH3:33])=[C:28]1[C:29]([O:31][CH3:32])=[O:30] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
3.28 mL
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1)F
Step Two
Name
Quantity
4.32 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Step Three
Name
Quantity
2.46 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
3.23 mL
Type
reactant
Smiles
O=C(CC(=O)OC)C
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
MeOH EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.CCOC(=O)C
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The mixture was decanted
CUSTOM
Type
CUSTOM
Details
to leave yellow oil and white solid, which
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 5% ether/hexanes

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C1C(=C(NC(C1)=O)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.72 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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